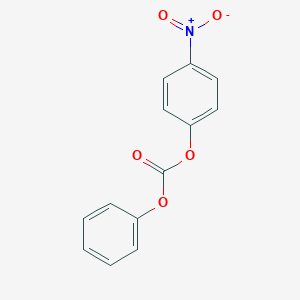

Éster de fenilo(4-nitrofenilo) de ácido carbónico

Descripción general

Descripción

Carbonic acid phenyl(4-nitrophenyl) ester is a useful research compound. Its molecular formula is C13H9NO5 and its molecular weight is 259.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality Carbonic acid phenyl(4-nitrophenyl) ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbonic acid phenyl(4-nitrophenyl) ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Radiofluoración Indirecta de Biomoléculas

Los ésteres activados con 4-nitrofenilo, como el éster de fenilo(4-nitrofenilo) de ácido carbónico, son sintones superiores para la radiofluoración indirecta de biomoléculas . Este proceso implica la acilación de biomoléculas mediante el uso de un éster activado marcado con 18 F, que es un método estándar para el etiquetado radiactivo indirecto . La preparación de ésteres activados marcados con 18 F suele ser un procedimiento complejo y de múltiples pasos . Sin embargo, el uso de ésteres activados con 4-nitrofenilo (PNP) puede preparar rápidamente sintones de acilación marcados con 18 F en un solo paso .

Estudio Comparativo de Ésteres Activados con PNP

Se ha realizado un estudio comparativo de ésteres activados con PNP y los ésteres activados con 2,3,5,6-tetrafluorfenilo (TFP) comúnmente utilizados en condiciones de radiofluoración directa . Este estudio demuestra el comportamiento relativo de la acilación de estos ésteres . Se encontró que los ésteres PNP demuestran superioridad en condiciones de radiofluoración directa con cinéticas de acilación favorables .

Síntesis de Ésteres PNP y TFP

Se ha intentado la síntesis de ésteres PNP y TFP de benzoato de 4-metoxifeniliodonium y 6-trimetilamonio nicotinato, como precursores para la radiofluoración directa . Este estudio demuestra la aplicación de ésteres activos PNP de sintones marcados con 18 F para el etiquetado radiactivo posterior de biomoléculas .

Catalizador de Transesterificación

El éster de fenilo(4-nitrofenilo) de ácido carbónico se puede utilizar en el proceso de transesterificación

Mecanismo De Acción

Target of Action

The primary targets of Carbonic Acid Phenyl(4-nitrophenyl) Ester are enzymes that can catalyze the hydrolysis of ester bonds . These enzymes, such as esterases, play a crucial role in various biochemical processes, including the metabolism of lipids and proteins.

Mode of Action

The compound interacts with its targets through a process known as hydrolysis . In this process, water acts as a nucleophile, attacking the ester bond in the compound. This attack leads to the cleavage of the ester bond and the formation of a new bond with the oxygen of a water molecule . The result is the production of phenol and a carboxylic acid or its derivative .

Result of Action

The hydrolysis of Carbonic Acid Phenyl(4-nitrophenyl) Ester results in the production of phenol and a carboxylic acid or its derivative . These products can have various effects at the molecular and cellular level, depending on their specific properties and the context in which they are produced.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Carbonic Acid Phenyl(4-nitrophenyl) Ester. For instance, the pH of the environment can affect the rate of hydrolysis . In more alkaline conditions, the rate of hydrolysis can increase, leading to faster production of the hydrolysis products . Additionally, temperature, ionic strength, and the presence of other molecules can also influence the compound’s action.

Análisis Bioquímico

Biochemical Properties

The role of Carbonic acid phenyl(4-nitrophenyl) ester in biochemical reactions is significant. It has been found to interact with a variety of enzymes, proteins, and other biomolecules . For instance, it has been used in the preparation of 18 F-labelled acylation synthons, which are used in the indirect radiolabelling of biomolecules . The nature of these interactions involves the use of 4-nitrophenyl (PNP) activated esters, which have been shown to have superior acylation kinetics .

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Carbonic acid phenyl(4-nitrophenyl) ester involves its interactions at the molecular level. It has been shown to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been used to prepare 18 F-labelled acylation synthons in one step, demonstrating its potential for direct radiofluorination .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Propiedades

IUPAC Name |

(4-nitrophenyl) phenyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-13(18-11-4-2-1-3-5-11)19-12-8-6-10(7-9-12)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICMBPLBSCZBTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269135 | |

| Record name | Carbonic acid, 4-nitrophenyl phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17175-11-0 | |

| Record name | Carbonic acid, 4-nitrophenyl phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17175-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, 4-nitrophenyl phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the replacement of the oxygen atom in the carbonyl group of Carbonic acid, p-nitrophenyl phenyl ester with a sulfur atom affect its reactivity with amines?

A1: Replacing the oxygen atom in the carbonyl group with sulfur, forming 4-nitrophenyl phenyl thionocarbonate, leads to intriguing changes in reactivity. While generally less reactive towards strong bases, the thiono compound demonstrates higher reactivity with weakly basic amines like CF3CH2NH2. [] This difference arises from the nature of the C=S bond, which is more polarizable than the C=O bond. While this substitution decreases the rate of the initial nucleophilic attack (k1), it enhances the stability of the formed intermediate, increasing the k2/k-1 ratio. [] This highlights how subtle changes in the electrophilic center can fine-tune the reactivity of these compounds.

Q2: What insights have kinetic studies revealed about the mechanism of aminolysis for Carbonic acid, p-nitrophenyl phenyl ester and its thiono analogue?

A2: Kinetic studies employing a range of primary and secondary amines have illuminated the stepwise mechanism of aminolysis for both Carbonic acid, p-nitrophenyl phenyl ester and 4-nitrophenyl phenyl thionocarbonate. [, ] Curved Brønsted-type plots, observed for both compounds, suggest a change in the rate-determining step during the reaction. [, ] Interestingly, the reactions of the thiono compound with some amines displayed upward curving plots of kobs versus amine concentration, pointing to the formation of two intermediates: a zwitterionic tetrahedral intermediate and its deprotonated form. [] These findings underscore the complexity of the aminolysis mechanism and how it is influenced by both the nucleophile and the electrophilic center.

Q3: Does the type of amine (primary vs. secondary) influence the reactivity of Carbonic acid, p-nitrophenyl phenyl ester and its thiono analogue?

A3: Yes, the nature of the amine significantly impacts the reaction rates and pathways for both compounds. Studies have shown that secondary amines exhibit higher reactivity towards both Carbonic acid, p-nitrophenyl phenyl ester and its thiono analogue compared to primary amines with similar basicity. [] This difference is attributed to variations in the microscopic rate constants. For instance, secondary amines show a larger k1 value, indicating a faster initial nucleophilic attack, compared to isobasic primary amines for reactions with Carbonic acid, p-nitrophenyl phenyl ester. [] Conversely, in reactions with the thiono analogue, secondary amines exhibit larger k1 values but smaller k2/k-1 ratios compared to primary amines. [] This highlights the intricate interplay between steric and electronic effects governing the reactivity of these compounds with different amine nucleophiles.

Q4: How do alkali metal ions influence the ethanolysis reaction of O-aryl thionocarbonates?

A4: The presence of alkali metal ions can either catalyze or inhibit the ethanolysis of O-aryl thionocarbonates, and this effect differs significantly from their influence on the analogous C=O carbonates. [] For example, in the ethanolysis of O-4-nitrophenyl O-phenyl thionocarbonate, potassium ethoxide (EtOK) in the presence of 18-crown-6-ether (which complexes the potassium ion) exhibits a catalytic effect, while lithium ethoxide (EtOLi) shows inhibition. [] This contrasting behavior highlights the crucial role of the electrophilic center in dictating the interaction with metal ions and ultimately impacting the reaction rate. This knowledge can be crucial for optimizing reaction conditions and achieving desired outcomes in synthetic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B94768.png)